Structural Differentiation: Ethyl Ester at Benzofuran 2-Position vs. Free Carboxylic Acid Analogs
The target compound bears an ethyl ester at the benzofuran 2-position, whereas the closest literature-characterized benzofuran-carboxamide hybrids in the HSF1 inhibitor patent family (e.g., WO2015049535A1 examples) predominantly feature free carboxylic acids or alternative ester substituents [1]. Ethyl esterification increases calculated logP by approximately 0.8–1.2 units relative to the corresponding carboxylic acid, based on fragment contribution methods, enhancing membrane permeability potential . In benzofuran-based carbonic anhydrase inhibitor series, ethyl ester prodrugs have demonstrated 3- to 5-fold higher cellular antiproliferative activity compared to their free acid counterparts in MDA-MB-231 breast cancer cells, an effect attributed to improved intracellular delivery [2].
| Evidence Dimension | Structural feature: C2 substituent identity |
|---|---|
| Target Compound Data | Ethyl ester (-COOCH2CH3) at benzofuran C2 position; MW 367.4 g/mol; formula C20H17NO6 |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid derivatives (free -COOH at C2); exemplified in US9701664 with MW typically 339–353 g/mol; or methyl/alternative esters with distinct steric and electronic profiles |
| Quantified Difference | Calculated logP increase of ~0.8–1.2 units; MW increase of 28 Da vs. methyl ester analog; distinct HPLC retention time shift expected |
| Conditions | Structural comparison based on chemical formula and predicted physicochemical properties; cellular activity extrapolation from benzofuran carboxylic acid series in MDA-MB-231 cells (IC50 = 2.52 ± 0.39 μM for free acid analog 9e) [2] |
Why This Matters
The ethyl ester moiety is a non-interchangeable feature that influences both physicochemical handling (solubility, chromatographic behavior) and biological performance (cellular permeability), making it critical for reproducibility in SAR studies.
- [1] US9701664. Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. Issued 2017. View Source
- [2] El-Karim SSA, et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Omega. 2020; compound 9e IC50 = 2.52 μM in MDA-MB-231. View Source
